Cas no 61203-82-5 (2-Butylcyclohexanone)

2-Butylcyclohexanone structure
Product Name:2-Butylcyclohexanone
CAS No:61203-82-5
Molecular Formula:C10H18O
Molecular Weight:154.249323368073
MDL:MFCD01930172
CID:57643
PubChem ID:543708
2-Butylcyclohexanone Properties
Names and Identifiers
-
- 4-Butylcyclohexanone
- 4-butylcyclohexan-1-one
- 4-N-Butylcyclohexanone
- Cyclohexanone, 4-butyl-
- SCHEMBL918598
- DTXSID60337622
- 4-Butyl-cyclohexanone
- AKOS006279917
- FT-0688768
- 61203-82-5
- CS-0366584
- A868784
- CKUNTDNDGXPOPB-UHFFFAOYSA-N
- G62444
- DB-009040
- 4-N-BUTYLCYCLOHEXANONE
- 4-Butylcyclohexan-1-one
-
- MDL: MFCD01930172
- InChIKey: CKUNTDNDGXPOPB-UHFFFAOYSA-N
- Inchi: 1S/C10H18O/c1-2-3-4-9-5-7-10(11)8-6-9/h9H,2-8H2,1H3
- SMILES: O=C1CCC(CCCC)CC1
Computed Properties
- Exact Mass: 154.13600
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Rotatable Bond Count: 3
- Monoisotopic Mass: 154.135765193g/mol
- Heavy Atom Count: 11
- Complexity: 119
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 2.8
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- LogP: 2.93590
- PSA: 17.07000
- Boiling Point: 220.1±8.0 °C at 760 mmHg
- Melting Point: No data available
- Vapor Pressure: 0.1±0.4 mmHg at 25°C
- Flash Point: 79.7±10.7 °C
- Color/Form: No data avaiable
- Density: 0.9±0.1 g/cm3
2-Butylcyclohexanone Security Information
- Safety Instruction: H303+H313+H333
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- Signal Word:warning
2-Butylcyclohexanone Customs Data
- HS CODE:2914299000
- Customs Data:
China Customs Code:
2914299000Overview:
2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
2-Butylcyclohexanone Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A664975-1g |
4-N-Butylcyclohexanone |
61203-82-5 | 95% | 1g |
$163.0 | ||
Chemenu | CM202631-5g |
4-N-Butylcyclohexanone |
61203-82-5 | 95% | 5g |
$743 | ||
eNovation Chemicals LLC | D509343-1g |
4-N-Butylcyclohexanone |
61203-82-5 | 97% | 1g |
$695 | 2022-09-07 | |
TRC | B993055-50mg |
2-Butylcyclohexanone |
61203-82-5 | 50mg |
$ 50.00 | 2022-06-06 |
2-Butylcyclohexanone Related Literature
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Peter Dinér,Mohamed Amedjkouh Org. Biomol. Chem. 2006 4 2091
-
Marisa Spiniello,Jonathan M. White Org. Biomol. Chem. 2003 1 3094
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Kiyoshi Tanemura,Tsuneo Suzuki,Yoko Nishida,Koko Satsumabayashi,Takaaki Horaguchi Chem. Commun. 2004 470
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Kenneth W. Henderson,William J. Kerr,Jennifer H. Moir homochiral magnesium amide base. Kenneth W. Henderson William J. Kerr Jennifer H. Moir Chem. Commun. 2000 479
-
Hisao Nishiyama,Akihiro Furuta Chem. Commun. 2007 760
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6. Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEAEdward J. Creyghton,Soesiela D. Ganeshie,Roger S. Downing,Herman van Bekkum J. Chem. Soc. Chem. Commun. 1995 1859
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7. Enantioselective deprotonation of 4-tert-butylcyclohexanone by conformationally constrained chiral lithium amide basesVarinder K. Aggarwal,Paul S. Humphries,Ashley Fenwick J. Chem. Soc. Perkin Trans. 1 1999 2883
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8. The reaction of lead tetra-acetate with oximes. Part I. Alicyclic and aliphatic oximesJ. W. Lown J. Chem. Soc. B 1966 441
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9. Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl groupRaymond J. Abraham,Nick J. Ainger J. Chem. Soc. Perkin Trans. 2 1999 441
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10. Meerwein–Ponndorf–Verley reduction of cycloalkanones over magnesium–aluminium oxideMaría A. Aramendía,Victoriano Borau,César Jiménez,José M. Marinas,José R. Ruiz,Francisco J. Urbano J. Chem. Soc. Perkin Trans. 2 2002 1122
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